N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide
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Overview
Description
N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide is an aromatic ketone.
Scientific Research Applications
Neurotransmission and Receptor Study
N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide is used in neuroscience for studying neurotransmission. Research shows its use in understanding the action on 5-hydroxytryptamine-containing neurons. Specifically, it has been used to study the role of 5-HT1A receptors, a subtype of serotonin receptor, in the inhibition of 5-HT neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacological Analysis
This compound has been examined in the context of pharmacology, particularly in the analysis of drug impurities and byproducts. For instance, a study focused on the separation of byproducts in the bulk drug substance of a glycoprotein IIb/IIIa antagonist, which is significant in the treatment of thrombotic disorders (Thomasberger, Engel, & Feige, 1999).
Synthesis of Novel Compounds
It's also involved in the synthesis of new chemical compounds. A study detailed the creation of novel compounds derived from visnaginone and khellinone, which exhibit potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radioligand Binding Experiments
The compound's role in radioligand binding experiments is notable, especially in neuropharmacology. For instance, its derivative [18F]p-MPPF has been used as a radioligand for PET studies, providing insights into serotonin 1A receptors and serotonergic neurotransmission (Plenevaux et al., 2000).
Drug Development and Synthesis
This chemical is instrumental in the development and synthesis of various drugs. For example, it has been used in the synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[5-ethyl-3-(4-methoxybenzoyl)thiophen-2-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-4-17-13-18(20(26)15-5-7-16(27-3)8-6-15)21(28-17)22-19(25)14-24-11-9-23(2)10-12-24/h5-8,13H,4,9-12,14H2,1-3H3,(H,22,25) |
InChI Key |
PGLUPFDXMXYLKD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CN2CCN(CC2)C)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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